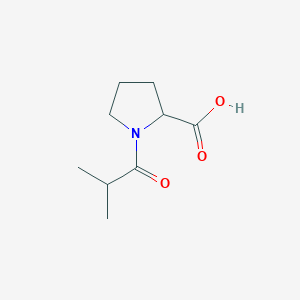
1-Isobutyrylproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyrylproline is not directly discussed in the provided papers; however, the papers do provide information on related compounds and their biological activities. For instance, the regulation of lactate dehydrogenase by isoproterenol and dibutyryl cAMP is explored in the context of rat C6 glioma cells . Additionally, the synthesis of a compound with an isobutyryl group, 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine, is detailed, which could offer insights into the chemical properties and synthesis methods that might be applicable to this compound .
Synthesis Analysis
The synthesis of carbon-14 and deuterium-labeled 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine is described, which provides a potential pathway for labeling similar compounds like this compound. The carbon-14 labeled compound was obtained with a high yield from isobutyric acid-1-14C sodium salt, indicating that labeled isobutyric acid could be a starting material for the synthesis of labeled this compound .
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the papers, the structure of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine is synthesized and studied. The deuterium-labeled version of this compound was synthesized from pyridine-d5, suggesting that deuterium labeling can be used to study the molecular structure and metabolism of such compounds .
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of this compound. However, the induction of lactate dehydrogenase by isoproterenol and dibutyryl cAMP, which are structurally related to isobutyryl groups, suggests that this compound could potentially be involved in similar biochemical pathways or have a role in the regulation of enzyme activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, the synthesis and labeling of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine provide some insight into the properties of compounds with isobutyryl groups. The specific activity and yield of the carbon-14 labeled compound, as well as the stability of the deuterium label during gas chromatography-mass spectrometry (GC-MS), could be indicative of the stability and reactivity of the isobutyryl group in various conditions .
科学的研究の応用
Bioengineering Applications
1-Isobutyrylproline and related compounds have found applications in bioengineering, particularly using polymers like poly(N-isopropyl acrylamide) (pNIPAM). These are utilized for nondestructive release of biological cells and proteins, aiding in studies related to the extracellular matrix, cell sheet engineering, tissue transplantation, tumor-like spheroid formation, and manipulation of individual cells (Cooperstein & Canavan, 2010).
Polymer Synthesis
This compound derivatives have been used in the controlled synthesis of water-soluble and thermoresponsive polymers. This is achieved through the polymerization of acrylamides containing proline and hydroxyproline moiety by reversible addition-fragmentation chain transfer (RAFT) processes. Such polymers are significant for creating amino acid-based materials with specific properties (Mori, Kato, Matsuyama, & Endo, 2008).
Medical Applications
In the medical field, cyanoacrylate derivatives, closely related to this compound, have been utilized for various purposes. They've been used in embolization procedures for renal cell carcinomas, acting as an efficient and lasting embolization material (Carmignani, Belgrano, Puppo, & Giuliani, 1978). Isobutyl cyanoacrylate has also found use as a skin adhesive and in treating refractory corneal ulcers, highlighting its versatility in medical procedures (Hale, 1970; Bromberg, 2002)(Bromberg, 2002).
Proteome Research
In proteomics, isobutyl-proline immonium ion reporter structures have been developed for isobaric labeling mass tags. This allows simultaneous proteome-wide measurements across multiple samples, significantly enhancing the depth and breadth of proteomic analysis (Li et al., 2020).
特性
IUPAC Name |
1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQUFVTUGGLNNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23500-16-5 |
Source


|
| Record name | 1-(2-Methyl-1-oxopropyl)proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


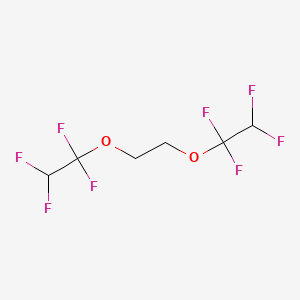



![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

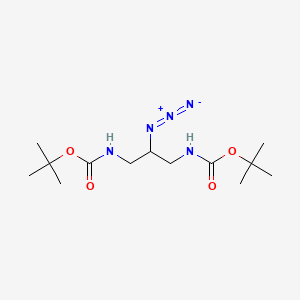

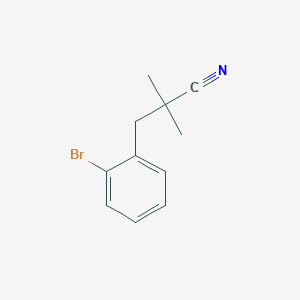
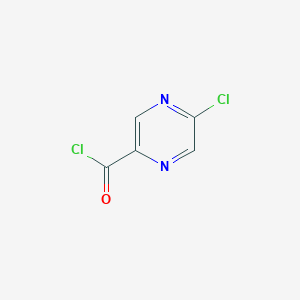
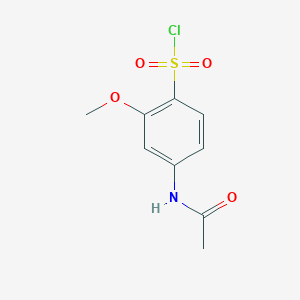
![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)
